An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-chloro-4-fluorophenyl)acetate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-chloro-4-fluorophenyl)acetate
Introduction
Methyl 2-(2-chloro-4-fluorophenyl)acetate is a valuable substituted phenylacetate ester, frequently employed as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a halogenated aromatic ring, provides a versatile scaffold for various chemical transformations. This guide offers a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, grounded in established chemical principles and methodologies.
The compound, with the molecular formula C₉H₈ClFO₂, has a molecular weight of 202.61 g/mol and is identified by the CAS Number 214262-88-1. Understanding its synthesis and characterization is crucial for ensuring the quality and reliability of subsequent research and development efforts that utilize it as a starting material.
Section 1: Synthesis Strategy and Rationale
A logical and efficient synthesis of Methyl 2-(2-chloro-4-fluorophenyl)acetate begins with the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid. This precursor can then be readily converted to the target methyl ester via a classic acid-catalyzed esterification reaction. The synthesis of the precursor acid itself can be efficiently achieved from the commercially available 2'-chloro-4'-fluoroacetophenone through the Willgerodt-Kindler reaction, a powerful method for converting aryl ketones into aryl-acetic acids.[1][2]
Retrosynthetic Approach
The synthetic plan is broken down into two primary transformations:
-
Fischer-Speier Esterification: The final step involves the conversion of the carboxylic acid group of 2-(2-chloro-4-fluorophenyl)acetic acid into a methyl ester.
-
Willgerodt-Kindler Reaction: The precursor acid is synthesized from 2'-chloro-4'-fluoroacetophenone. This reaction effectively migrates the carbonyl group to the terminal position of the alkyl side chain and oxidizes it to a carboxylic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of 2-(2-chloro-4-fluorophenyl)acetic acid via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a modification of the original Willgerodt reaction that uses elemental sulfur and a secondary amine, typically morpholine, to convert aryl ketones into thioamides.[3][4] These thioamides are then hydrolyzed to the corresponding carboxylic acids. The reaction is known for its reliability and tolerance of various functional groups on the aromatic ring.[1] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements follows, ultimately leading to the formation of a thiomorpholide derivative of the phenylacetic acid, which is subsequently hydrolyzed.[5]
Esterification: Fischer-Speier Synthesis of the Target Compound
Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the ester, a large excess of the alcohol (methanol in this case) is typically used, and/or the water produced as a byproduct is removed.[8][9]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[7]
Caption: Key stages of the Fischer-Speier esterification mechanism.
Section 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.
Protocol for 2-(2-chloro-4-fluorophenyl)acetic acid
This procedure is adapted from the general principles of the Willgerodt-Kindler reaction followed by hydrolysis.[1][2]
-
Thioamide Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-chloro-4'-fluoroacetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The crude product is the thiomorpholide intermediate.
-
-
Hydrolysis:
-
To the crude thiomorpholide, add a solution of aqueous sodium hydroxide (e.g., 20% w/v) and ethanol to aid solubility.
-
Heat the mixture to reflux and maintain for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material and neutral impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-chloro-4-fluorophenyl)acetic acid.
-
Protocol for Methyl 2-(2-chloro-4-fluorophenyl)acetate
This procedure follows a typical Fischer-Speier esterification protocol.[10]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-(2-chloro-4-fluorophenyl)acetic acid (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
-
Reaction and Work-up:
-
Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 2-(2-chloro-4-fluorophenyl)acetate as a solid or oil.
-
Section 3: Comprehensive Characterization
Confirming the structure and purity of the synthesized Methyl 2-(2-chloro-4-fluorophenyl)acetate is a critical final step. A combination of spectroscopic techniques is employed for this purpose.
Caption: A typical workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.[11]
-
Aromatic Protons (3H): Expected to appear in the range of δ 7.0-7.5 ppm. The signals will show complex splitting patterns (doublets, doublet of doublets) due to coupling with each other and with the fluorine atom.
-
Methylene Protons (-CH₂-) (2H): A sharp singlet is expected around δ 3.7-3.9 ppm.
-
Methyl Protons (-OCH₃) (3H): A sharp singlet is expected around δ 3.7 ppm.
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the range of δ 170-172 ppm.
-
Aromatic Carbons (6C): Multiple signals between δ 115-160 ppm. The carbons directly bonded to fluorine and chlorine will exhibit characteristic chemical shifts and C-F coupling.
-
Methylene Carbon (-CH₂-): A signal around δ 39-41 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 52-53 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[12]
-
C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is the most characteristic peak in the spectrum.[12]
-
C-H Stretch (sp³): Aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Aromatic C-H stretching will appear just above 3000 cm⁻¹.[13]
-
C-O Stretch (Ester): Two distinct stretches are expected in the 1000-1300 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks of medium intensity will be observed around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z ≈ 202.6.
-
Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z ≈ 204.6 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation patterns for phenylacetates include the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59), leading to significant fragment ions.
Summary of Analytical Data
| Technique | Parameter | Expected Result |
| Formula | Molecular Formula | C₉H₈ClFO₂ |
| MW | Molecular Weight | 202.61 g/mol |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.0-7.5 (m, 3H, Ar-H), ~3.8 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~171 (C=O), ~115-160 (Ar-C), ~52 (OCH₃), ~40 (CH₂) |
| IR | Wavenumber (cm⁻¹) | ~1740 (strong, C=O), ~3050 (sp² C-H), ~2950 (sp³ C-H), ~1200 (C-O) |
| MS | Mass-to-charge (m/z) | M⁺ at 202.6, M+2 at 204.6 (ratio ~3:1) |
References
-
Wikipedia. Willgerodt rearrangement. Available at: [Link]
-
Guan, Y. (2009). Willgerodt-Kindler Reaction. Michigan State University. Available at: [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]
-
Adapa, S. R., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. Available at: [Link]
-
Rhodium Archive. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Available at: [Link]
-
PubChem. (2-Chloro-4-fluorophenyl)acetic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Molbase. 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Chemsrc. CAS#:1389326-19-5 | methyl bromo(2-chloro-4-fluorophenyl)acetate. Available at: [Link]
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Master Organic Chemistry. Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. Available at: [Link]
-
SpectraBase. Methyl 2-(2-chlorophenyl)acetate. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
-
Royal Society of Chemistry. Supporting information. Available at: [Link]
- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
PubChem. Methyl (2-chlorophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
SpectraBase. Methyl 2-(2-chlorophenyl)acetate - Optional[13C NMR]. Available at: [Link]
- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
-
PubChem. 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
YouTube. IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. Leah4sci. Available at: [Link]
-
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Organic Chemistry with Victor. Available at: [Link]
-
PubChem. Methyl 2-chloro-2-(2-chlorophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Available at: https://patents.google.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. METHYL 2-CHLORO-4-FLUOROPHENYLACETATE(214262-88-1) 1H NMR [m.chemicalbook.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
